molecular formula C10H14N5O13P3 B1239275 2',3'-dialdehyde ATP CAS No. 54970-91-1

2',3'-dialdehyde ATP

Numéro de catalogue: B1239275
Numéro CAS: 54970-91-1
Poids moléculaire: 505.17 g/mol
Clé InChI: ZOSTZYMLOPBGQI-NKWVEPMBSA-N
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Description

Nomenclature and Synonyms

2',3'-Dialdehyde adenosine triphosphate is recognized by multiple nomenclature systems and possesses numerous synonyms reflecting its chemical structure and biological origin. The compound's systematic name according to International Union of Pure and Applied Chemistry conventions is [[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate. This comprehensive nomenclature precisely describes the stereochemical configuration and functional group arrangements within the molecule.

The Medical Subject Headings entry terms include several widely recognized designations such as 2',3'-dialdehyde adenosine triphosphate, adenosine 5'-triphosphate 2',3',-dialdehyde, adenosine triphosphate dialdehyde, and dial-adenosine triphosphate. Additional nomenclature variations encompass oxidized adenosine triphosphate, which emphasizes the oxidative modification process that generates the compound, and oxo-adenosine triphosphate, highlighting the presence of carbonyl functional groups.

Nomenclature Category Designation
Systematic Name [[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate
Common Name 2',3'-dialdehyde adenosine triphosphate
Alternative Names Oxidized adenosine triphosphate, Dial-adenosine triphosphate
Chemical Abstract Service Registry 54970-91-1

Molecular Formula and Weight

The molecular composition of 2',3'-dialdehyde adenosine triphosphate is represented by the formula C₁₀H₁₄N₅O₁₃P₃, indicating a substantial modification from the parent adenosine triphosphate structure. This formula reflects the oxidative cleavage of the vicinal diol functionality within the ribose sugar component, resulting in the formation of two aldehyde groups while maintaining the overall carbon framework.

The molecular weight of 2',3'-dialdehyde adenosine triphosphate is precisely calculated as 505.17 grams per mole according to PubChem computational analysis. This molecular weight represents a reduction compared to unmodified adenosine triphosphate due to the loss of water molecules during the periodate oxidation process that generates the dialdehyde functionality.

Molecular Parameter Value
Molecular Formula C₁₀H₁₄N₅O₁₃P₃
Molecular Weight 505.17 g/mol
Carbon Atoms 10
Hydrogen Atoms 14
Nitrogen Atoms 5
Oxygen Atoms 13
Phosphorus Atoms 3

The elemental composition analysis reveals that the compound maintains the characteristic adenine base with its nitrogen-containing purine ring system and the triphosphate moiety with three phosphorus atoms. The oxygen content reflects both the phosphate groups and the newly formed aldehyde functionalities, while the hydrogen count indicates the specific bonding patterns within the modified ribose component.

Structural Features: Ribose Dialdehyde Modification

The defining structural characteristic of 2',3'-dialdehyde adenosine triphosphate lies in the modification of the ribose sugar component through periodate oxidation, which specifically targets the vicinal diol functionality at the 2' and 3' carbon positions. This oxidative process cleaves the carbon-carbon bond between these positions while simultaneously oxidizing the hydroxyl groups to aldehyde functionalities, fundamentally altering the cyclic structure of the original ribose ring.

Periodate oxidation represents a well-established chemical transformation that selectively cleaves 1,2-diols through the formation of cyclic periodate intermediates. In the case of ribose-containing nucleotides, this reaction specifically targets the adjacent hydroxyl groups at the 2' and 3' positions, which exist in the appropriate geometric arrangement for periodate reactivity. The mechanism proceeds through the initial formation of a cyclic periodate ester, followed by rearrangement and cleavage to yield the corresponding dialdehyde product.

The structural modification results in the conversion of the five-membered ribofuranose ring into an open-chain configuration featuring two terminal aldehyde groups. This transformation eliminates the cyclic constraints of the original ribose structure while introducing highly reactive carbonyl functionalities that significantly alter the chemical behavior of the nucleotide. The aldehyde groups exhibit characteristic reactivity patterns, including the ability to form covalent adducts with nucleophilic amino acid residues in proteins.

Structural Component Original Ribose Dialdehyde Modification
Ring Structure Five-membered furanose Open-chain dialdehyde
2' Position Hydroxyl group Aldehyde functionality
3' Position Hydroxyl group Aldehyde functionality
Overall Configuration Cyclic hemiacetal Linear dicarbonyl

The stereochemistry of the modified compound maintains specific configurations at the remaining chiral centers, particularly at the 1' carbon where the adenine base attachment occurs. The retention of stereochemical integrity at these positions ensures that the compound maintains structural compatibility with biological recognition systems while introducing the reactive aldehyde functionalities that confer its unique chemical properties.

Physicochemical Properties

2',3'-Dialdehyde adenosine triphosphate exhibits distinctive physicochemical properties that distinguish it from the parent nucleotide and other adenosine triphosphate analogs. The presence of two aldehyde functional groups significantly influences the compound's chemical reactivity, solubility characteristics, and stability profiles under various experimental conditions.

The aldehyde functionalities confer enhanced electrophilic character to the molecule, facilitating nucleophilic addition reactions with amino groups, sulfhydryl groups, and other nucleophilic centers in biological systems. This reactivity pattern enables the compound to form covalent adducts with specific amino acid residues, particularly lysine, arginine, and histidine, through Schiff base formation and subsequent chemical modifications.

Solubility characteristics of 2',3'-dialdehyde adenosine triphosphate reflect both the hydrophilic nature of the phosphate groups and the reactive aldehyde functionalities. The compound demonstrates water solubility due to the ionic phosphate moieties, while the aldehyde groups introduce additional polar character that can influence dissolution behavior in various solvent systems. Storage conditions typically require low temperatures to maintain chemical stability and prevent unwanted side reactions.

Property Category Characteristic
Chemical Reactivity High electrophilic character due to aldehyde groups
Protein Interaction Forms covalent adducts with nucleophilic amino acids
Solubility Water-soluble due to phosphate groups
Storage Requirements Low temperature maintenance for stability
Functional Groups Two reactive aldehyde moieties

The stability profile of 2',3'-dialdehyde adenosine triphosphate requires careful consideration of environmental factors including temperature, pH, and the presence of nucleophilic species. The aldehyde functionalities are susceptible to various chemical transformations including hydration, oxidation, and condensation reactions, necessitating controlled storage and handling procedures to maintain compound integrity throughout experimental applications.

Propriétés

Numéro CAS

54970-91-1

Formule moléculaire

C10H14N5O13P3

Poids moléculaire

505.17 g/mol

Nom IUPAC

[[(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H14N5O13P3/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)26-6(1-16)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4-7H,3H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1

Clé InChI

ZOSTZYMLOPBGQI-NKWVEPMBSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N

SMILES isomérique

C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N

SMILES canonique

C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)C=O)N

Autres numéros CAS

54970-91-1

Synonymes

2',3'-dialdehyde ATP
adenosine 5'-triphosphate 2',3',-dialdehyde
ATP dialdehyde
dial-ATP
oATP (oxidized adenosine triphosphate)
oxidized ATP
oxo-ATP

Origine du produit

United States

Activité Biologique

2',3'-Dialdehyde ATP (dial-ATP) is a modified form of adenosine triphosphate (ATP) that exhibits unique biological activities, particularly as an affinity label for various ATP-binding enzymes. This compound has been extensively studied for its interactions with different enzymes and its potential applications in biochemical research.

  • Molecular Formula : C10_{10}H14_{14}N5_5O13_{13}P3_3
  • Molecular Weight : 505.17 g/mol
  • LogP : -5.1 (indicating high polarity)

Dial-ATP primarily acts by modifying lysine residues at the active sites of ATP-dependent enzymes. This modification leads to enzyme inactivation, which can be reversible or irreversible depending on the specific enzyme and conditions.

Enzyme Interactions

  • Phosphorylase Kinase :
    • Dial-ATP has been shown to inactivate phosphorylase kinase through a pseudo-first-order reaction mechanism. The presence of natural ATP can protect the enzyme from inactivation, indicating that dial-ATP competes with ATP for binding at the active site .
    • Kinetics studies reveal that approximately one mole of dial-ATP per mole of enzyme is sufficient for complete inactivation, suggesting a strong interaction between dial-ATP and the enzyme .
  • Tonoplast H+^+-ATPase :
    • In studies involving mung bean seedlings, dial-ATP was identified as an affinity label for the H+^+-ATPase from tonoplast membranes. The compound caused significant inactivation of both membrane-bound and soluble ATPase activities, with a competitive inhibition pattern observed against ATP .
    • The inactivation kinetics suggested a minimum half-time of 20 seconds and a rate constant of 0.035 s1^{-1}, emphasizing the rapid action of dial-ATP on the enzyme .
  • Sodium-Potassium ATPase :
    • Dial-ATP has also been reported to inhibit sodium-potassium ATPase, showcasing its broad applicability as an inhibitor across different ATPases .

Study on Hematopoietic Stem Cells

A notable study investigated the effects of dial-ATP on hematopoietic stem cells (HSCs). Treatment with oxidized this compound resulted in significant reductions in HSC proliferation and altered cell cycle dynamics, particularly under inflammatory conditions. The findings suggest that dial-ATP can modulate HSC activity through its effects on P2X receptors, which are critical for cellular signaling pathways .

Comparative Studies on Affinity Labeling

Research comparing various affinity labels, including dial-ATP, highlighted its effectiveness in selectively targeting nucleotide-binding sites across different enzymes. This specificity is crucial for understanding enzyme mechanisms and developing potential therapeutic agents .

Data Tables

Enzyme Effect of Dial-ATP Kinetics Protection by ATP
Phosphorylase KinaseComplete inactivationPseudo-first-order kineticsYes
Tonoplast H+^+-ATPaseSignificant inactivationHalf-time: 20 s; Rate constant: 0.035 s1^{-1}Yes
Sodium-Potassium ATPaseInhibition observedNot specifiedYes

Analyse Des Réactions Chimiques

Enzymatic Inhibition Mechanisms

dial-ATP demonstrates targeted inhibition through covalent modification of ATP-binding sites in three distinct enzyme systems:

Tonoplast H⁺-ATPase

  • Binds irreversibly to the large (A) subunit of vacuolar ATPase in mung bean seedlings (Vigna radiata L.)

  • Causes 100% inhibition of both ATP hydrolysis (specific activity 1.2 μmol Pi/mg protein/min) and proton translocation (ΔpH 1.8 units) at 5 mM concentration

  • Competitive inhibition pattern with ATP (Kₐ = 4.1 mM) confirmed by linear Lineweaver-Burk plot analysis

Methylreductase System

  • Irreversibly inhibits component A3 in Methanobacterium thermoautotrophicum at 5 mM concentration

  • Shows specificity among 17 tested purine derivatives, sharing inhibitory effects only with 8-azido-ATP and α,β-thio-ADP

PRPP Synthetase

  • Inactivates E. coli enzyme through modification of three lysine residues

  • Complete inhibition requires 2 moles dial-ATP per enzyme subunit

  • Substrate protection studies show 85% activity retention with 1 mM ATP co-incubation

Reaction Kinetics and Binding Parameters

Key kinetic characteristics of dial-ATP-enzyme interactions:

ParameterTonoplast ATPase PRPP Synthetase
Kₐ/K_D (mM)4.10.8 (saturation)
Inactivation half-time20 s120 min*
Rate constant (s⁻¹)0.0350.0095
Temperature optimum30°C37°C
* Estimated from reaction progress curves

Molecular Modification Sites

Structural analysis reveals lysine targeting specificity:

PRPP Synthetase Labeling

Modified ResidueRelative ReactivityFunctional Role
Lys193100%Catalytic phosphate transfer
Lys18165%Regulatory domain interaction
Lys23045%Substrate binding stabilization

Labeling occurs through Schiff base formation between aldehyde groups and ε-amino lysine residues, stabilized by NaBH₄ reduction (80% stabilization efficiency ).

Substrate Protection and Specificity

Nucleotide competition studies demonstrate binding hierarchy:

SystemProtection Efficacy (1 mM)
Tonoplast ATPaseATP > PPᵢ > ADP ≈ AMP
PRPP SynthetaseATP > ADP > GTP
MethylreductaseATP exclusively

Protection constants (K_prot):

  • ATP: 0.12 mM (tonoplast), 0.08 mM (PRPP)

  • ADP: 0.85 mM (tonoplast), 0.35 mM (PRPP)

Structural Activity Relationships

  • Ribose Modification : 2',3'-dialdehyde formation reduces ATP binding affinity 15-fold compared to native ATP

  • Phosphate Chain : α-phosphate essential for recognition (β,γ modifications reduce inhibition by 90%)

  • Adenine Base : N⁶-amino group critical for binding (8-azido substitution maintains 75% activity)

These biochemical profiles establish dial-ATP as a versatile tool for probing ATP-dependent enzymatic mechanisms through targeted active site modification.

Comparaison Avec Des Composés Similaires

8-Azido-ATP and α,β-Thio-ADP

Key Findings :

  • Both 8-azido-ATP and α,β-thio-ADP, like Dial-ATP, completely inhibit the methylreductase system at 5 mM .
  • Mechanistic Differences: 8-Azido-ATP: Requires photoactivation (UV irradiation) to generate reactive nitrene intermediates, unlike Dial-ATP, which reacts spontaneously . α,β-Thio-ADP: Utilizes a non-hydrolyzable thio-phosphate bond to mimic ATP, acting as a competitive inhibitor rather than forming covalent bonds .
Compound Target System Inhibition Type Mechanism Key Feature Reference
Dial-ATP Methylreductase A3 Irreversible Covalent Schiff base formation No UV required; lysine modification
8-Azido-ATP Methylreductase Irreversible Photoaffinity labeling UV-dependent nitrene intermediate
α,β-Thio-ADP Methylreductase Reversible Competitive inhibition Non-hydrolyzable phosphate mimic

Oxidized ATP (oATP) in HIV-1 Inhibition

  • Dial-ATP (referred to as oATP in this context) inhibits HIV-1 reverse transcriptase by covalently modifying nucleotide-binding sites, preventing viral replication .
  • Comparison with Nucleoside RT Inhibitors (NRTIs) :
    • NRTIs (e.g., AZT) act as chain terminators, whereas Dial-ATP directly inactivates the enzyme through covalent modification .

Dialcohol Derivatives (orADP/orATP)

  • Function : The 2',3'-dialcohol derivatives of ADP and ATP (orADP/orATP) lack reactive aldehydes, resulting in reversible inhibition.
  • Platelet Studies: orADP acts as a classical ADP receptor antagonist, while Dial-ATP (dialdehyde form) induces membrane stabilization and non-competitive inhibition .

TNP-ATP and Fluorescent ATP Analogues

  • TNP-ATP (2',3'-O-(2,4,6-trinitrophenyl) ATP): A non-covalent probe for ATP-binding sites, used in structural studies of myosin and Ca²+-ATPases .

Functional Comparisons Across Enzyme Systems

Methylreductase vs. Vacuolar H+-ATPase

Parameter Methylreductase A3 Vacuolar H+-ATPase
Inhibition Type Irreversible Reversible (stabilized by NaBH4)
Mechanism Covalent A3 modification Competitive ATP-site binding
Kinetics Pseudo-first-order (k = 0.035 s⁻¹) Competitive (Ki = 4.1 mM)
Structural Target A3 component (unknown structure) Large (A) subunit lysine residues

Aminoacyl-tRNA Synthetases and PRPP Synthetase

  • Aminoacyl-tRNA Synthetases: Dial-ATP inactivates enzymes like methionyl-tRNA synthetase by modifying conserved lysine residues (e.g., Lys230 in E. coli), critical for ATP binding .
  • PRPP Synthetase : Dial-ATP labels Lys41, Lys138, and Lys229 in E. coli, disrupting phosphoribosylpyrophosphate synthesis .

Mechanistic Insights and Broader Implications

  • Lysine Reactivity : Dial-ATP’s aldehyde groups preferentially react with lysine residues in ATP-binding pockets, a trait exploited in affinity labeling .
  • Context-Dependent Effects :
    • Irreversible inhibition in methylreductase vs. reversible effects in vacuolar ATPase (unless stabilized by NaBH4) .
    • Antagonistic vs. agonistic behavior in platelets depending on oxidation state (dialdehyde vs. dialcohol) .

Méthodes De Préparation

Reaction Mechanism

The 2',3'-dialdehyde ATP is synthesized through sodium periodate (NaIO₄)-mediated oxidation of ATP’s ribose 2'- and 3'-hydroxyl groups. Periodate cleaves the C2'–C3' bond, converting the vicinal diols into two aldehyde groups (Figure 1). The reaction is typically conducted in aqueous buffers (pH 6.0–7.4) at 0–25°C under dark conditions to prevent side reactions.

Reaction equation :

ATP+NaIO42’,3’-dialdehyde ATP+NaIO3+H2O\text{ATP} + \text{NaIO}4 \rightarrow \text{this compound} + \text{NaIO}3 + \text{H}_2\text{O}

Standard Protocol

  • Dissolution : ATP (10–50 mM) is dissolved in 0.1 M sodium acetate or phosphate buffer (pH 6.0–7.4).

  • Oxidation : NaIO₄ (2–5 equivalents) is added, and the mixture is stirred for 15–60 minutes at 4°C.

  • Quenching : Ethylene glycol (1–2 equivalents) is added to consume excess periodate.

  • Purification : The product is isolated via gel filtration (Sephadex G-25) or dialysis (MWCO 1 kDa) to remove salts and byproducts.

Table 1: Optimization of Periodate Oxidation Conditions

ParameterTypical RangeImpact on Yield/Purity
ATP Concentration10–50 mMHigher concentrations reduce side reactions
NaIO₄ Equivalents2–5Excess ensures complete oxidation
Reaction Time15–60 minProlonged periods risk overoxidation
Temperature0–4°CMinimizes ATP hydrolysis
pH6.0–7.4Neutral pH stabilizes ATP

Alternative Preparation Strategies

Enzymatic Synthesis

While less common, enzymatic methods using oxidoreductases (e.g., aldehyde dehydrogenases) have been explored for selective oxidation. However, these approaches are limited by enzyme specificity and lower yields compared to chemical oxidation.

Solid-Phase Synthesis

Recent advances employ functionalized resins to immobilize ATP during oxidation, simplifying purification. For example, cellulose-dialdehyde matrices enable direct immobilization of dial-ATP, though this method remains experimental.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR : Aldehyde stretching vibrations at 1,720–1,740 cm⁻¹ confirm oxidation.

  • ¹H NMR : Loss of ribose C2' and C3' proton signals (δ 4.1–4.3 ppm) and appearance of aldehyde protons (δ 9.5–9.8 ppm).

  • XPS : Increased oxygen content (O/C ratio) due to aldehyde formation.

Functional Assays

  • Enzymatic Inactivation : Dial-ATP inhibits ATPase activity competitively (e.g., Ki=4.1mMK_i = 4.1 \, \text{mM} for tonoplast H⁺-ATPase).

  • Radiolabeling : Incorporation of [³H]dial-ATP (1 mole per mole enzyme) confirms covalent binding.

Table 2: Key Analytical Data for this compound

TechniqueObservationsSource
SDS-PAGELabeling of 70 kDa ATPase subunit
Lineweaver-BurkCompetitive inhibition (Km=4.1mMK_m = 4.1 \, \text{mM})
HPLC Retention8.2 min (C18 column, 0.1% TFA/MeCN)

Challenges and Solutions

Stability Issues

Dial-ATP’s aldehyde groups are prone to hydration and polymerization. Storage at −80°C in anhydrous DMSO or lyophilization improves stability.

Side Reactions

  • Overoxidation : Controlled reaction times (≤60 min) prevent degradation.

  • Protein Crosslinking : Use of NaBH₄ (1–5 mM) stabilizes Schiff bases post-labeling.

Applications in Enzyme Studies

Dial-ATP has been critical in mapping ATP-binding sites:

  • Labeled the catalytic subunit of sarcoplasmic reticulum Ca²⁺-ATPase.

  • Inactivated tonoplast H⁺-ATPase with pseudo-first-order kinetics (k=0.035s1k = 0.035 \, \text{s}^{-1}) .

Q & A

Q. What is the mechanism by which Dial-ATP inhibits the methylreductase system?

Dial-ATP acts as a specific, irreversible inhibitor of Component A3 in the methylreductase (MR) system, which catalyzes the ATP-dependent reduction of methyl-CoM to methane in methanogenic archaea. Inhibition occurs via covalent modification of lysine residues in the ATP-binding site of A3, forming a Schiff base that is stabilized by NaBH₄ reduction . Experimental validation involves pre-incubating Dial-ATP with MR components under anaerobic conditions (PIPES buffer, pH 6.3, Mg²⁺, CH₃-S-CoM) and measuring methane production kinetics. ATP presence during inhibition leads to nonlinear kinetics, suggesting competitive binding at the catalytic site .

Q. What are key experimental design considerations when using Dial-ATP as an inhibitor?

  • Pre-incubation time : Dial-ATP requires sufficient pre-incubation (e.g., 10–30 min) with target components (e.g., A3) to achieve irreversible inhibition .
  • Component interactions : Omission of MR components (A1, A2, A3, or C) during pre-incubation can clarify specificity. For example, only A3 omission restores activity post-inhibition .
  • Buffer conditions : Use PIPES buffer (pH 6.3) with Mg²⁺ to stabilize ATP-binding interactions. Avoid reducing agents that might interfere with Schiff base formation .
  • Controls : Include ATP-only and non-hydrolyzable ATP analogs (e.g., ATP-γ-S) to distinguish between competitive and irreversible inhibition .

Q. How can researchers confirm the specificity of Dial-ATP for Component A3?

  • Component reconstitution assays : Isolate A1, A2, A3, and C via anion-exchange HPLC under anaerobic conditions. Dial-ATP only inhibits systems reconstituted with A3 .
  • Labeling studies : Use [³H]-Dial-ATP to quantify covalent binding (~1 mole per mole of A3) and SDS-PAGE to identify modified subunits (e.g., the large subunit of vacuolar ATPases) .
  • Kinetic protection assays : Pre-incubate A3 with ATP or pyrophosphate to block Dial-ATP binding, confirming competitive inhibition (Ki ≈ 4.1 mM) .

Advanced Research Questions

Q. How do contradictory observations about Dial-ATP's nonlinear inhibition kinetics in the presence of ATP inform mechanistic models?

Dial-ATP exhibits time-dependent, nonlinear inhibition when added after ATP activation of the MR system. This suggests that ATP induces conformational changes in A3, shielding the binding site. Kinetic modeling (Lineweaver-Burk plots) reveals competitive inhibition (Km for ATP remains unchanged), but Vmax decreases irreversibly, supporting a two-step mechanism: initial reversible binding followed by covalent modification . Resolving this requires pre-steady-state kinetic assays (stopped-flow) to capture rapid Schiff base formation .

Q. What structural insights into ATP-binding proteins have been gained using Dial-ATP as an affinity label?

Dial-ATP's 2',3'-dialdehyde groups react with lysine ε-amino groups in ATP-binding pockets, enabling:

  • Active-site mapping : In aminoacyl-tRNA synthetases, [¹⁴C]-Dial-ATP labels ~1 mole per enzyme, confirming stoichiometry .
  • Subunit identification : In vacuolar ATPases, SDS-PAGE of [³H]-Dial-ATP-labeled enzymes localizes binding to the catalytic A subunit .
  • Catalytic residue identification : In HIV-1 integrase, Dial-ATP cross-linking without UV irradiation implicates a reactive lysine critical for DNA binding and catalysis .

Q. How can Dial-ATP's cross-disciplinary applications address mechanistic ambiguities in other ATP-dependent systems?

  • Immunology : Dial-ATP (oxidized ATP, oATP) blocks P2X7 receptors, reducing extracellular ATP-driven inflammation. In T-cell studies, oATP inhibits HSC proliferation (cell cycle arrest in S/G2/M) and modulates Treg/TH17 differentiation, validated via flow cytometry and cytokine profiling .
  • Cancer immunology : Dial-ATP inhibits ATP release from ferroptotic cells, reducing DAMPs (e.g., HMGB1) and antitumor immunity. Use in vivo with oATP-treated MCA205 cells confirms impaired protective immunity against tumor rechallenge .

Q. What methodological challenges arise when reconciling Dial-ATP's inhibition kinetics across different enzyme systems?

  • Enzyme heterogeneity : Dial-ATP's Ki varies (e.g., 4.1 mM for vacuolar ATPase vs. 5 mM for MR system), reflecting differences in ATP-binding pocket accessibility .
  • Reversibility : Inhibition is reversible in vacuolar ATPase unless stabilized by NaBH₄, unlike irreversible MR system inhibition. This necessitates system-specific optimization of reducing agents .
  • Interference from ATPases : Crude extracts often contain nonspecific ATPases, requiring component purification (e.g., PEG precipitation) to isolate target inhibition .

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